molecular formula B3Cl3HN3 B13784979 Trichloroborazine CAS No. 72246-71-0

Trichloroborazine

Cat. No.: B13784979
CAS No.: 72246-71-0
M. Wt: 181.8 g/mol
InChI Key: PVTNQLALWCJMRP-UHFFFAOYSA-N
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Description

B-Trichloro Borazole, also known as B-Trichloroborazine, is an inorganic compound with the chemical formula B₃N₃Cl₃H₃. It is a derivative of borazine, which is often referred to as “inorganic benzene” due to its structural similarity to benzene. B-Trichloro Borazole is characterized by the presence of three chlorine atoms attached to the boron atoms in the borazine ring. This compound is of significant interest in various fields of chemistry and materials science due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

B-Trichloro Borazole can be synthesized through several methods. One common method involves the reaction of boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in the presence of a catalyst such as iron (Fe), nickel (Ni), or cobalt (Co) at approximately 140°C . The reaction proceeds as follows: [ 3 BCl₃ + 3 NH₄Cl \rightarrow Cl₃B₃N₃H₃ + 9 HCl ]

Another method involves the reduction of trichloroborazine using lithium borohydride (LiBH₄) in polyethylene . This method is typically used in laboratory settings.

Industrial Production Methods

Industrial production of B-Trichloro Borazole often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

B-Trichloro Borazole undergoes various chemical reactions, including substitution, addition, and reduction reactions. These reactions are influenced by the presence of chlorine atoms, which make the compound highly reactive.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted borazines, borazine itself, and other boron-nitrogen compounds. The specific products depend on the reagents and reaction conditions used.

Mechanism of Action

The mechanism of action of B-Trichloro Borazole involves its reactivity with various nucleophiles and electrophiles. The presence of chlorine atoms on the boron atoms makes the compound highly electrophilic, allowing it to readily participate in substitution and addition reactions. The boron-nitrogen bonds in the borazine ring also contribute to its unique reactivity and stability .

Comparison with Similar Compounds

B-Trichloro Borazole is similar to other borazine derivatives, such as:

Properties

CAS No.

72246-71-0

Molecular Formula

B3Cl3HN3

Molecular Weight

181.8 g/mol

InChI

InChI=1S/B3Cl3HN3/c4-3-8(5)1-7-2-9(3)6/h7H

InChI Key

PVTNQLALWCJMRP-UHFFFAOYSA-N

Canonical SMILES

[B]1N[B]N(B(N1Cl)Cl)Cl

Origin of Product

United States

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